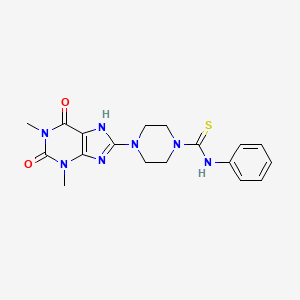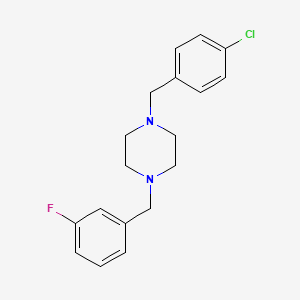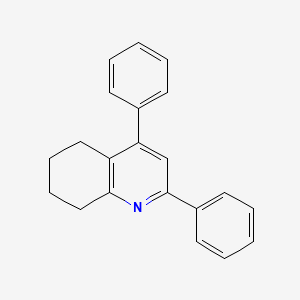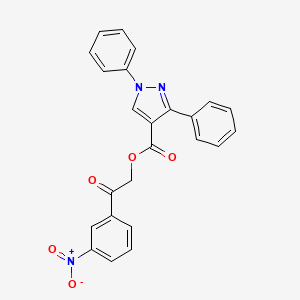![molecular formula C20H17Cl2N3O2S B10878654 2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10878654.png)
2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a chlorobenzyl group, a hydroxyl group, and a methyl group, along with a sulfanyl linkage to an acetamide moiety substituted with a chlorophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine ring, followed by the introduction of the chlorobenzyl, hydroxyl, and methyl groups. The sulfanyl linkage is then formed, connecting the pyrimidine ring to the acetamide moiety. The final step involves the substitution of the acetamide with the chlorophenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
科学研究应用
2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- 2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C20H17Cl2N3O2S |
|---|---|
分子量 |
434.3 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-[[5-[(2-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-12-16(10-13-4-2-3-5-17(13)22)19(27)25-20(23-12)28-11-18(26)24-15-8-6-14(21)7-9-15/h2-9H,10-11H2,1H3,(H,24,26)(H,23,25,27) |
InChI 键 |
SRHOAMHBVMHBPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878590.png)
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)


![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)
![2-benzyl-12-(furan-2-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878628.png)
![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10878649.png)
